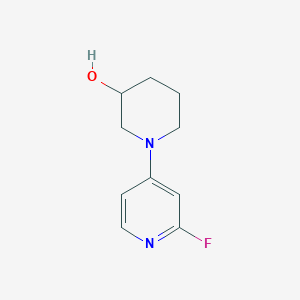

1-(2-Fluoropyridin-4-yl)piperidin-3-ol

Vue d'ensemble

Description

1-(2-Fluoropyridin-4-yl)piperidin-3-ol is a useful research compound. Its molecular formula is C10H13FN2O and its molecular weight is 196.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 1-(2-Fluoropyridin-4-yl)piperidin-3-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

This compound interacts with the CCR5 receptor, acting as an antagonist . It is believed to anchor to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .

Biochemical Pathways

The blockade of the CCR5 receptor by this compound prevents the entry of HIV-1 into the cell . This action disrupts the normal pathway of HIV-1 infection, potentially slowing the progression of the disease .

Pharmacokinetics

The compound’s molecular weight is 19622 g/mol, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the prevention of HIV-1 entry into cells . This can potentially slow the progression of HIV-1 infection and improve the response to treatment .

Activité Biologique

1-(2-Fluoropyridin-4-yl)piperidin-3-ol is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluoropyridine moiety and a piperidine ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Compounds containing piperidine and pyridine rings are known to modulate the activity of neurotransmitter receptors, kinases, and other enzymes.

Target Interactions

This compound has been evaluated for its inhibitory effects on glycogen synthase kinase 3 (GSK-3), an important target in the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have demonstrated that modifications in the fluoropyridine structure can enhance the inhibitory potency against both GSK-3α and GSK-3β isoforms .

Inhibitory Potency Against GSK-3

The following table summarizes the inhibitory activity of various compounds related to this compound against GSK-3:

| Compound ID | GSK-3α Inhibition (%) | GSK-3β Inhibition (%) | IC50 (nM) |

|---|---|---|---|

| 1 | 76.2 | 80 | 45 |

| 13f | 48 | Improved | Not specified |

| 27 | 100 | 100 | Not specified |

Note: The percentages represent the inhibition relative to control activity at a concentration of 1 μM .

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective effects in cellular models of neurodegeneration. For instance, studies have shown that these compounds can reduce tau phosphorylation, a hallmark of Alzheimer's disease pathology .

Structure–Activity Relationship (SAR)

A detailed SAR analysis has revealed that introducing electron-withdrawing groups, such as fluorine in the pyridine ring, enhances the compound's affinity for GSK-3. This modification leads to improved selectivity and potency against specific isoforms of the kinase, indicating a promising direction for drug development targeting neurodegenerative diseases .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, compounds with similar structures typically exhibit favorable absorption and distribution characteristics. Toxicological assessments are essential for understanding safety profiles; however, preliminary studies suggest low toxicity in vitro.

Propriétés

IUPAC Name |

1-(2-fluoropyridin-4-yl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-10-6-8(3-4-12-10)13-5-1-2-9(14)7-13/h3-4,6,9,14H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWHMOSAOOCWTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC(=NC=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.